
3-(4-Ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone family, specifically categorized as a fluoroquinolone derivative. This compound exhibits significant biological activities, particularly in antibacterial and anticancer domains. Its unique molecular structure, characterized by the presence of a sulfonyl group and a fluorine atom, contributes to its pharmacological potential.
The molecular formula of the compound is C22H26FN3O2S with a molecular weight of approximately 470.6 g/mol. The structure includes a quinoline core with various substituents that enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H26FN3O2S |
Molecular Weight | 470.6 g/mol |
CAS Number | 892769-99-2 |
Melting Point | Not available |
Boiling Point | Not available |
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, both essential enzymes in bacterial DNA replication and transcription. By disrupting these processes, the compound effectively inhibits bacterial cell division, leading to cell death. This mechanism is characteristic of many fluoroquinolones but may be enhanced due to the compound's unique structural features.
Antibacterial Activity
Research indicates that this compound exhibits broad-spectrum antibacterial properties. It has shown effectiveness against various gram-positive and gram-negative bacteria, making it a candidate for further development in treating bacterial infections.
Anticancer Activity
The compound has also demonstrated promising antitumor effects against specific cancer cell lines. For instance, studies have reported an IC50 value ranging from 50.0 to 8.0 µmol/L against HL60 leukemia cells, indicating significant cytotoxicity. The structural characteristics of this compound allow it to interact with multiple biological targets, enhancing its therapeutic potential in oncology.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
- Antitumor Effects : In vitro assays showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy.
- Mechanistic Insights : Further research revealed that the compound's interaction with DNA gyrase was more potent than traditional fluoroquinolones, indicating a possible new mechanism for overcoming antibiotic resistance.
常见问题
Q. Basic: What synthetic strategies are recommended for synthesizing this compound, and how can successful synthesis be validated?
Answer:
The synthesis of this quinolinone derivative likely involves multi-step organic reactions, including sulfonylation, fluorination, and piperidine substitution. Key steps include:
- Sulfonylation : Introduce the 4-ethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions.
- Piperidine functionalization : Use Buchwald–Hartwig amination or Ullmann-type coupling to install the piperidin-1-yl group at position 7.
- Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor) at position 6.
Validation : Confirm structural integrity using 1H/13C NMR for regiochemical assignment and high-resolution mass spectrometry (HRMS) for molecular weight verification. Crystallization and X-ray diffraction (via SHELXL refinement ) can resolve ambiguities in stereochemistry. Reference analogous quinoline syntheses in , which detail NMR/HRMS protocols for structurally related compounds .
Q. Basic: What safety protocols should be followed for handling and storing this compound?
Answer:
- Handling : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particulates.
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2/Ar) to prevent degradation. Avoid proximity to oxidizing agents or moisture.
- Emergency response : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for piperidine-containing analogs (e.g., ) for toxicity profiles .
Q. Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve substituent positions (e.g., distinguishing 6-fluoro from 7-piperidinyl groups) and confirm propyl chain conformation.
- HRMS : Verify molecular formula (e.g., [M+H]+ ion) with <5 ppm mass accuracy.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (e.g., 65:35 methanol-buffer system, as in ) .
- XRD : Refine crystal structure with SHELXL and visualize packing motifs using Mercury ( ) .
Q. Advanced: How can computational methods predict this compound’s receptor-binding interactions, and what limitations exist?
Answer:
- Docking studies : Use software like AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., kinases, GPCRs). Parameterize force fields for sulfonyl and fluorinated groups.
- Limitations : Methodological divergence (e.g., receptor model selection, scoring functions) may lead to conflicting predictions. Cross-validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. highlights discrepancies in receptor-response models due to variable methodologies .
Q. Advanced: How can crystallographic data inconsistencies be resolved during structural determination?
Answer:
- Refinement : Use SHELXL for high-resolution data to optimize bond lengths/angles and validate hydrogen bonding. For twinned crystals, apply twin-law refinement.
- Visualization : Leverage Mercury’s Materials Module to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and compare packing patterns with analogous structures ( ) .
- Cross-validation : Pair XRD data with DFT calculations (e.g., Gaussian) to reconcile electronic density maps with theoretical models .
Q. Advanced: How should researchers address discrepancies in bioactivity data across different assay platforms?
Answer:
- Method triangulation : Combine in vitro (e.g., enzyme inhibition assays) and in silico (e.g., QSAR models) data to identify outliers.
- Assay optimization : Standardize variables (e.g., buffer pH, temperature) using protocols like those in for reproducibility .
- Statistical analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent polarity, cell-line variability). emphasizes methodological rigor to resolve non-overlapping bioactivity clusters .
Q. Advanced: What strategies are recommended for studying intermolecular interactions in the crystalline phase?
Answer:
- Mercury CSD : Use the Materials Module to map interaction motifs (e.g., sulfonyl-oxygen hydrogen bonds) and calculate void volumes for solvent accessibility ( ) .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., C–H···F interactions) using CrystalExplorer .
- Packing similarity : Compare with structurally related quinolones (e.g., ) to identify conserved motifs .
Q. Basic: What methodologies determine solubility and partition coefficient (log P) for this compound?
Answer:
- Shake-flask method : Dissolve the compound in octanol/water (1:1), agitate for 24 hrs, and quantify concentrations via HPLC-UV (λ = 254 nm).
- Chromatographic log P : Use a calibrated C18 column with isocratic elution (acetonitrile-phosphate buffer) to estimate log P based on retention time.
- Thermodynamic solubility : Saturate aqueous buffers (pH 1–7.4) and measure equilibrium concentration via LC-MS ( ) .
属性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-12-28-17-24(32(30,31)19-10-8-18(4-2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDCRJAWKNXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。